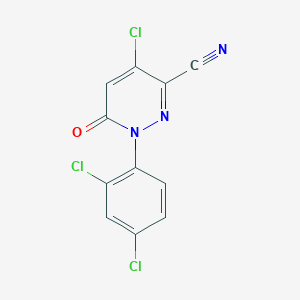

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a chemical compound that belongs to the pyridazine family. This compound is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound also contains chloro and dichlorophenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves several steps. One common method includes the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired pyridazine derivative. The reaction conditions typically involve refluxing the mixture in ethanol for several hours to ensure complete cyclization.

Chemical Reactions Analysis

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

Substitution: The chloro substituents on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Scientific Research Applications

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of agrochemicals and pharmaceuticals, contributing to the synthesis of active ingredients in these products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile can be compared with other similar compounds, such as:

Pyridazine derivatives: These compounds share the pyridazine ring structure and exhibit similar chemical properties and reactivity.

Chlorophenyl derivatives: Compounds with chlorophenyl substituents also show similar reactivity in substitution reactions and biological activities.

Dichlorophenyl derivatives: These compounds have two chlorine atoms on the phenyl ring, contributing to their unique chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

4-Chloro-1-(2,4-dichlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarbonitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Information

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₈Cl₃N₃O

- Molecular Weight : 309.57 g/mol

- CAS Number : 81117532

Structural Characteristics

The compound features a pyridazine ring substituted with a chloro group and a dichlorophenyl moiety. This unique structure contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against various bacterial strains, potentially through disruption of cell wall synthesis or function.

- Anticancer Properties : Preliminary research suggests that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Pharmacological Effects

Research findings have highlighted several pharmacological effects of this compound:

- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria, with varying degrees of potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of the compound against a panel of bacterial pathogens. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.

-

Cytotoxicity Assessment :

- In vitro assays were conducted on MCF-7 breast cancer cells, revealing an IC50 value of 15 µM. This suggests potential for development as an anticancer agent.

-

Mechanistic Insights :

- Further mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic candidate in oncology.

Properties

IUPAC Name |

4-chloro-1-(2,4-dichlorophenyl)-6-oxopyridazine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H4Cl3N3O/c12-6-1-2-10(8(14)3-6)17-11(18)4-7(13)9(5-15)16-17/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFIWUOMHJCHYLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C=C(C(=N2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H4Cl3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.